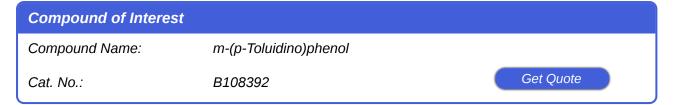


## physical and chemical characteristics of m-(p-Toluidino)phenol

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# An In-depth Technical Guide to m-(p-Toluidino)phenol

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **m-(p-Toluidino)phenol**, tailored for researchers, scientists, and professionals in drug development. This document outlines its properties, synthesis, and analytical protocols, presenting quantitative data in structured tables and detailed methodologies for key experimental procedures.

## **Core Chemical Identity and Properties**

**m-(p-Toluidino)phenol**, also known by its IUPAC name 3-(4-methylanilino)phenol, is a diarylamine derivative.[1] It is recognized as a key intermediate and a known impurity in the synthesis of phentolamine mesylate, an  $\alpha$ -adrenergic antagonist.[1][2][3] Its chemical structure consists of a phenol ring linked to a p-toluidine moiety via a secondary amine bridge.

#### **Physical and Chemical Properties**

The fundamental physical and chemical properties of **m-(p-Toluidino)phenol** are summarized in the tables below. These properties are crucial for its handling, storage, and application in synthetic and analytical procedures.

Table 1: Chemical Identifiers and Molecular Properties



Parameter	Value	Reference
IUPAC Name	3-(4-methylanilino)phenol	[1]
CAS Number	61537-49-3	[1][2]
Molecular Formula	C13H13NO	[1][2][4]
Molecular Weight	199.25 g/mol	[1][4]
Canonical SMILES	CC1=CC=C(C=C1)NC2=CC(= CC=C2)O	[1]
InChI Key	TWYLNUMRYUFZIN- UHFFFAOYSA-N	[1]
Synonyms	3-Hydroxy-4'- methyldiphenylamine, 3-p- Tolylamino-phenol, Phentolamine EP Impurity C	[1]

Table 2: Physicochemical Data

Parameter	Value	Reference
Appearance	Pale Orange to Pale Grey Solid	
Melting Point	82 °C	
Boiling Point	358.9 ± 17.0 °C (Predicted)	
Density	1.170 ± 0.06 g/cm <sup>3</sup> (Predicted)	
рКа	9.88 ± 0.10 (Predicted)	
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol. Enhanced solubility in polar aprotic solvents.	[1]



## **Synthesis and Purification Protocols**

The synthesis of **m-(p-Toluidino)phenol**, a diarylamine, can be approached through established cross-coupling methodologies. While a specific, detailed protocol for this exact molecule is not readily available in published literature, a plausible and effective synthesis can be designed based on well-known reactions such as the Buchwald-Hartwig amination or the Ullmann condensation.

#### **Proposed Synthesis via Buchwald-Hartwig Amination**

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines.[5][6] This method is highly versatile and generally provides good yields for a wide range of substrates.

#### Reactants:

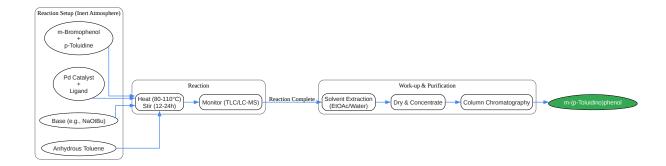
- m-Bromophenol (or m-lodophenol for higher reactivity)
- p-Toluidine
- Palladium catalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub> Tris(dibenzylideneacetone)dipalladium(0))
- Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
- Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>))
- Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

#### **Experimental Protocol:**

- Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine m-bromophenol (1.0 eq), p-toluidine (1.2 eq), the palladium catalyst (e.g., 1-2 mol%), and the phosphine ligand (e.g., 2-4 mol%).
- Reaction Setup: Add the base (e.g., NaOtBu, 1.4 eq) to the flask.
- Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.



- Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.



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Caption: Proposed workflow for the synthesis of **m-(p-Toluidino)phenol** via Buchwald-Hartwig amination.



#### **Purification Protocol**

Purification of the synthesized **m-(p-Toluidino)phenol** is critical to remove unreacted starting materials, catalyst residues, and by-products. Column chromatography is the most effective method.

#### Procedure:

- Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
- Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane).
- Elution: Load the crude product slurry onto the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).
- Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
- Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **m-(p-Toluidino)phenol**.

## **Analytical and Spectroscopic Characterization**

Thorough analytical characterization is essential to confirm the identity and purity of **m-(p-Toluidino)phenol**.

#### **Chromatographic Analysis**

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity assessment.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm).

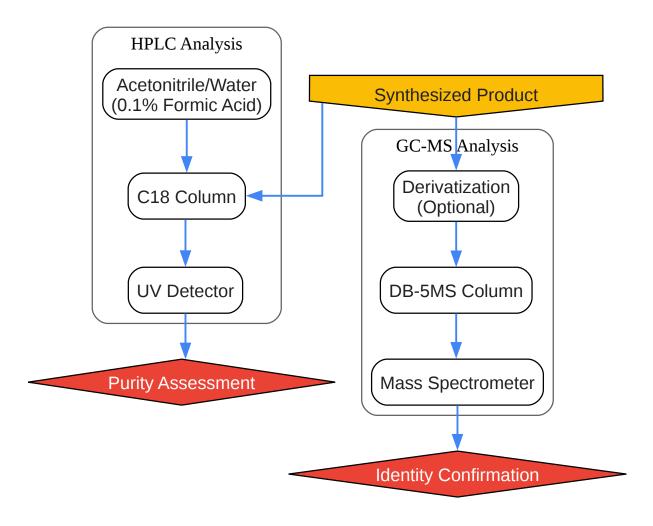


• Flow Rate: 1.0 mL/min.

Gas Chromatography (GC): Due to the polarity of the phenol and amine groups, derivatization may be necessary for optimal GC analysis to improve volatility and peak shape.

- Derivatization: Acetylation of the hydroxyl and amino groups using acetic anhydride.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (5% phenyl-95% dimethylpolysiloxane).
- · Carrier Gas: Helium.
- Temperature Program: A temperature gradient from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution.
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).





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Caption: General analytical workflow for the characterization of **m-(p-Toluidino)phenol**.

## **Spectroscopic Data**

Mass Spectrometry (MS):

- Expected Molecular Ion: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]<sup>+</sup> is expected at an m/z of 199, corresponding to the molecular formula C<sub>13</sub>H<sub>13</sub>NO. [1][7]
- Fragmentation: Characteristic fragmentation patterns for phenols include the loss of CO (m/z 28) and HCO (m/z 29).[8] Arylamines may also show fragmentation patterns related to the loss of radicals from the alkyl substituent on the aromatic ring.



Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the N-H proton, the O-H proton, and the methyl group protons.
  - Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm.
  - N-H and O-H Protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The phenolic -OH proton typically appears between 4-7 ppm.[9]
  - Methyl Protons: A singlet around 2.3 ppm.
- <sup>13</sup>C NMR: The carbon NMR spectrum should display signals for all 13 carbon atoms, though some aromatic carbon signals may overlap. The number of distinct signals will depend on the molecule's symmetry. The carbon attached to the oxygen will be downfield (around 150-160 ppm), and the methyl carbon will be upfield (around 20-25 ppm).

#### Infrared (IR) Spectroscopy:

- O-H Stretch: A broad absorption band in the region of 3200-3600 cm<sup>-1</sup> due to the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[9]
- N-H Stretch: A moderate absorption band around 3300-3400 cm<sup>-1</sup>.
- C-N Stretch: An absorption in the 1250-1350 cm<sup>-1</sup> region.
- C-O Stretch: A strong absorption around 1200-1260 cm<sup>-1</sup>.
- Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm<sup>-1</sup> region.
- Aromatic C-H Bending: Out-of-plane bending vibrations below 900 cm<sup>-1</sup> can help confirm the substitution patterns of the aromatic rings.

## Reactivity and Stability

• Electrophilic Aromatic Substitution: The phenol and toluidine rings are both activated towards electrophilic substitution. The hydroxyl and amino groups are ortho-, para-directing



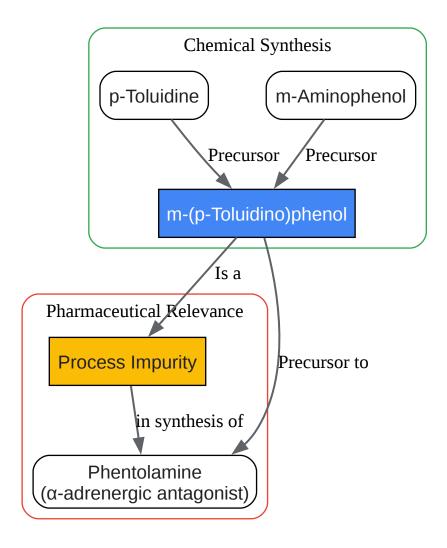
activators, making the molecule highly susceptible to reactions like halogenation, nitration, and sulfonation.[1]

- Oxidation: Phenols and arylamines are susceptible to oxidation, which can lead to coloration
  of the compound upon exposure to air and light. Therefore, it should be stored in a cool, dark
  place under an inert atmosphere.
- Acid-Base Chemistry: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 9.88), while the secondary amine is weakly basic. These properties influence its solubility and reactivity in different pH environments.

## **Biological Activity and Signaling Pathways**

Currently, there is no specific, well-documented biological activity or signaling pathway directly associated with **m-(p-Toluidino)phenol** itself in the scientific literature.[7] Its primary significance in the context of drug development is as a precursor and process-related impurity in the manufacturing of phentolamine.[1][7] As an impurity, its presence must be carefully monitored and controlled in the final drug product. For drug development professionals, understanding its synthesis and analytical behavior is crucial for quality control and regulatory compliance.





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Caption: Relationship of **m-(p-Toluidino)phenol** to its precursors and its role in pharmaceuticals.

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